molecular formula C8H11ClF3N3 B6189512 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride CAS No. 2648962-87-0

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride

Cat. No.: B6189512
CAS No.: 2648962-87-0
M. Wt: 241.6
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process optimization focuses on improving yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides of the indazole ring.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups replacing the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is unique due to the combination of the indazole core and the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2648962-87-0

Molecular Formula

C8H11ClF3N3

Molecular Weight

241.6

Purity

95

Origin of Product

United States

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